Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate
Description
This compound features a hybrid heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group, a 4-nitrophenyl moiety, and a piperidine-3-carboxylate ester. The thiazolo-triazole system may confer metabolic stability and π-π stacking capabilities, while the piperidine-3-carboxylate ester contributes to solubility and conformational flexibility. Structural characterization of such compounds typically employs X-ray crystallography using software like SHELXL and visualization tools like ORTEP .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c1-3-16-22-21-25(23-16)19(27)18(32-21)17(13-7-9-15(10-8-13)26(29)30)24-11-5-6-14(12-24)20(28)31-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNCVRCFYJWJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate is a complex organic compound with a promising profile in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 459.52 g/mol. The structure includes a piperidine ring and various functional groups that contribute to its biological activities.
The compound primarily targets two key proteins: activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .
- ER Stress Pathway : It influences the endoplasmic reticulum (ER) stress pathway, which is crucial for protein folding and quality control within cells.
- NF-kB Pathway : The compound also modulates the NF-kB inflammatory pathway, which plays a significant role in immune response and inflammation.
These interactions suggest that the compound may have neuroprotective and anti-inflammatory properties, making it a candidate for further pharmacological studies.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in various cell models, indicating potential use in treating inflammatory diseases.
Neuroprotective Properties
The compound has shown promise in neuroprotection by reducing oxidative stress and apoptosis in neuronal cell lines. This effect is particularly relevant for conditions such as neurodegenerative diseases where inflammation and oxidative damage are prevalent.
Pharmacokinetics
The pharmacokinetic profile of the compound is influenced by its solubility, stability, and molecular weight. Preliminary studies suggest that it has favorable absorption characteristics when administered orally or intravenously.
Table 1: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 459.52 g/mol |
| Solubility | Soluble in DMF and DMSO |
| Stability | Stable under physiological conditions |
Synthesis
The synthesis of this compound involves several steps using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and bases such as triethylamine. The reaction conditions must be optimized for yield and purity.
Case Studies
Recent studies have evaluated the efficacy of this compound in various disease models:
- Model of Inflammatory Bowel Disease (IBD) : In an animal model of IBD, treatment with the compound resulted in decreased levels of inflammatory markers and improved histological scores.
- Neurodegeneration Model : In a mouse model of Alzheimer's disease, administration led to reduced amyloid plaque formation and improved cognitive function scores.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic and Heterocyclic Moieties
The compound Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) serves as a direct analog. Key differences include:
- Aromatic substituent : Replacement of the 4-nitrophenyl group with 3-fluorophenyl. The 3-fluorophenyl group is less electron-withdrawing than 4-nitrophenyl, which may reduce electrophilic reactivity but improve lipophilicity.
- Heterocyclic core: The piperazinecarboxylate (six-membered ring with two nitrogen atoms) vs. piperidine-3-carboxylate (single nitrogen in a six-membered ring).
Functional Group and Scaffold Diversity
The compound ethyl 5,8-dihydro-2-(methylthio)-5-oxo-8-(thiazol-2-yl)pyrido[2,3-d]pyrimidine-6-carboxylate diverges significantly in its heterocyclic system, featuring a pyrido-pyrimidine-thiazole scaffold. Key contrasts include:
- Core structure : The pyrido-pyrimidine system may offer greater rigidity compared to the thiazolo-triazole core, influencing binding pocket compatibility.
- Substituents : A methylthio group and thiazole ring introduce sulfur-based interactions (e.g., hydrophobic or metal coordination), absent in the target compound.
Structural and Crystallographic Considerations
- Hydrogen bonding : The hydroxyl group on the thiazolo-triazole core likely participates in hydrogen-bonding networks, as described in Etter’s graph-set analysis . This interaction could stabilize crystal packing or receptor binding.
- Ring puckering : The piperidine/piperazine rings may adopt distinct conformations (e.g., chair vs. boat) influenced by Cremer-Pople puckering parameters , affecting molecular geometry and interactions.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting diethyl oxalate with ketones (e.g., 4-nitrophenyl derivatives) under basic conditions to form β-ketoester intermediates .
- Cyclization : Using hydrazine hydrate to form pyrazole or triazole rings, followed by thiazole ring closure via sulfur-containing reagents .
- Functionalization : Introducing the piperidine moiety via nucleophilic substitution or reductive amination. Key intermediates include ethyl pyrazole-3-carboxylate derivatives and hydroxythiazolo-triazole precursors . Critical Step : Optimize reaction time and temperature (e.g., 50–80°C for 48–72 hours) to minimize byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Prioritize:
- 1H/13C NMR : Identify proton environments (e.g., hydroxyl at δ ~13.90 ppm, aromatic protons at δ ~8.50 ppm) and carbon types (e.g., carbonyl at ~160 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1710 cm⁻¹, OH stretch at ~3150 cm⁻¹) .
- HPLC : Assess purity (>95% recommended for crystallography) using reverse-phase columns with methanol/water gradients .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the thiazolo[3,2-b][1,2,4]triazole moiety during X-ray analysis?
- Software Tools : Use SHELXL for refinement, applying "PART" commands to model disordered atoms .
- Data Collection : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density.
- Constraints : Apply "SIMU" and "DELU" restraints to maintain reasonable geometry for disordered regions .
- Validation : Check R-factor convergence (<5% difference) and ADP (atomic displacement parameter) consistency .
Q. What computational strategies predict binding affinity with targets like 14α-demethylase?
Prepare the ligand (protonation states via Epik).
Define the active site using co-crystallized ligands (e.g., lanosterol).
Run 50 docking poses; prioritize poses with hydrogen bonds to heme iron or Thr260 .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole).
Q. How should contradictory reaction yield data be analyzed when modifying triazole substituents?
- Statistical Design : Use a Box-Behnken design to test variables (temperature, solvent polarity, catalyst loading) .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolysis of the ethyl ester group).
- Mechanistic Study : Perform DFT calculations to assess steric/electronic effects of substituents on transition states .
Q. How do hydrogen-bonding networks influence solid-state stability, and how can graph-set analysis be applied?
- Graph-Set Analysis : Use Etter’s rules to classify motifs (e.g., D for donor-acceptor chains). For example, the hydroxyl group may form O–H···N bonds with triazole nitrogens, creating C(6) chains .
- Stability Impact : Stronger networks (e.g., R₂²(8) rings) reduce hygroscopicity. Validate via DSC (no melt decomposition below 150°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
